Propyl butyrate
Description
Propyl butyrate (CAS No. 105-66-8), also known as butyric acid propyl ester, is a short-chain ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . It is a clear, colorless liquid with a fruity odor reminiscent of apricot or pineapple, making it a popular choice in the food and fragrance industries as a natural flavoring agent .
Properties
IUPAC Name |
propyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAZGNHGCJGYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059318 | |
| Record name | Butanoic acid, propyl ester | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS], Liquid, colourless liquid with a pineapple, apricot odour | |
| Record name | Propyl butyrate | |
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| Record name | Propyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Propyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
142.00 to 143.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.62 mg/mL at 17 °C, miscible with alcohol, ether; slightly soluble in water | |
| Record name | Propyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Propyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866 - 0.875 | |
| Record name | Propyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
5.95 [mmHg] | |
| Record name | Propyl butyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9519 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
105-66-8 | |
| Record name | Propyl butyrate | |
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| Record name | Propyl butyrate | |
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| Record name | Butanoic acid, propyl ester | |
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| Record name | Butanoic acid, propyl ester | |
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| Record name | Propyl butyrate | |
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| Record name | PROPYL BUTYRATE | |
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| Record name | Propyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-95.2 °C | |
| Record name | Propyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Mechanism and Reaction Dynamics
The Fischer esterification reaction, a cornerstone in organic synthesis, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. For propyl butyrate, butyric acid reacts with propanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (p-TsOH). The mechanism proceeds through four key stages:
-
Protonation of the carbonyl oxygen of butyric acid, enhancing its electrophilicity.
-
Nucleophilic attack by propanol, forming a tetrahedral intermediate.
-
Proton transfer and water elimination , yielding the protonated ester.
This reversible reaction necessitates water removal via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.
Practical Implementation
A representative procedure involves refluxing equimolar amounts of butyric acid and propanol with p-TsOH in benzene. After 3–6 hours, the mixture is neutralized, and the organic layer is extracted, washed, and distilled to isolate this compound. While this method achieves moderate yields (60–80%), its reliance on stoichiometric acids and hazardous solvents like benzene has spurred interest in greener alternatives.
Catalytic Esterification with Solid Acid Catalysts
Amberlyst Resins and Zeolitic Catalysts
Solid acid catalysts, such as Amberlyst 15, Amberlyst 35, and HZSM-5 zeolites, offer recyclability and reduced environmental impact. In a kinetic study, Amberlyst 35 demonstrated exceptional performance in the esterification of propionic acid with n-butanol at 353–383 K, achieving near-complete conversion within 4 hours. By analogy, this catalyst system is equally effective for butyric acid and propanol.
The reaction follows a Rideal-Eley mechanism:
-
Adsorption and protonation of butyric acid on the catalyst surface.
-
Reaction with propanol from the bulk phase.
Quasi-homogeneous kinetic models reveal an activation energy of 14.1 kcal/mol and an equilibrium constant (Kₐ) of 2.5–3.0 at 373 K, underscoring the reaction’s mild exothermicity.
Process Optimization
Key parameters influencing efficiency include:
-
Catalyst loading : 5–10 wt% relative to the acid.
-
Alcohol-to-acid molar ratio : 2:1 to minimize side reactions.
-
Temperature : 353–383 K for optimal kinetics without thermal degradation.
Oxidative Esterification: A Novel Pathway
Hydrogen Peroxide-Mediated Synthesis
Oxidative esterification bypasses the need for carboxylic acids by directly coupling aldehydes with alcohols. For example, butyraldehyde and propanol react in the presence of H₂O₂ (2 mmol) and a heterogeneous catalyst (20 mg) at 60°C for 3 hours. This method leverages in situ oxidation of the aldehyde to the acid, followed by esterification, achieving yields comparable to traditional methods.
Scientific Research Applications
Food Industry
Flavoring Agent
- Propyl butyrate is widely used as a flavoring agent in the food industry. Its fruity aroma resembles that of apples and pineapples, making it suitable for use in beverages, candies, and baked goods.
Regulatory Status
- It is recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food products at specific concentrations.
| Application | Concentration | Regulatory Body |
|---|---|---|
| Flavoring agent in beverages | Up to 0.1% | FDA |
| Flavoring agent in confections | Up to 0.05% | FDA |
Fragrance Industry
Perfuming Agent
- In the fragrance industry, this compound is utilized for its pleasant scent profile. It is included in perfumes and personal care products to enhance fragrance complexity.
Safety Assessments
- According to the RIFM (Research Institute for Fragrance Materials), this compound has been evaluated for safety in fragrance applications. Studies indicate it does not exhibit genotoxicity or significant skin sensitization risks at typical usage levels .
| Product Type | Usage Level | Safety Findings |
|---|---|---|
| Perfumes | Up to 5% | Non-genotoxic |
| Cosmetics | Up to 3% | Low sensitization risk |
Chemical Industry
Solvent Properties
- This compound serves as a solvent in various chemical processes due to its hydrophobic nature and ability to dissolve a wide range of organic compounds.
Industrial Applications
- It is employed in the production of coatings, adhesives, and inks where its solvent properties enhance product performance.
Therapeutic Applications
Potential Health Benefits
- Emerging research suggests that butyrate esters, including this compound, may have health benefits related to gut health and anti-inflammatory properties. Butyrate is known for its role as a short-chain fatty acid that can influence intestinal health and metabolic processes .
Case Study: Anti-inflammatory Effects
Insect Attractant
Ecological Applications
- This compound has been identified as an insect attractant, particularly for certain species of fruit flies. This property can be harnessed in agricultural practices for pest management.
Mechanism of Action
Propyl butyrate exerts its effects primarily through its interaction with olfactory receptors, contributing to its fruity odor. In biological systems, it can be metabolized to butyric acid and propanol, which participate in various metabolic pathways. Butyric acid, a metabolite of this compound, is known to act as an agonist for free fatty acid receptors and as an inhibitor of histone deacetylases, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Key Physical and Chemical Properties:
Propyl butyrate is synthesized via esterification of butyric acid with propanol, often catalyzed by acids or enzymes . Its stability and low toxicity profile make it suitable for applications ranging from food additives to laboratory reagents.
Comparison with Similar Compounds
This compound belongs to the ester family, which includes structurally analogous compounds with varying alkyl chains and functional groups. Below, it is compared to propyl acetate , propyl paraben , and iso-propyl butyrate based on physicochemical properties, applications, and biological activity.
Physicochemical Properties
Table 1: Comparative Physical Properties of Propyl Esters
| Compound | CAS No. | Molecular Formula | Boiling Point (°C) | Solubility in Water | Odor Profile | Primary Use |
|---|---|---|---|---|---|---|
| This compound | 105-66-8 | C₇H₁₄O₂ | 140–145 | Insoluble | Apricot, pineapple | Flavoring agent |
| Propyl Acetate | 109-60-4 | C₅H₁₀O₂ | 102–104 | Slightly soluble | Fruity, pear-like | Solvent, flavoring |
| Propyl Paraben | 94-13-3 | C₁₀H₁₂O₃ | 295–297 (decomposes) | Low solubility | Odorless | Preservative |
| iso-Propyl Butyrate | 617-50-3 | C₇H₁₄O₂ | 120–122 | Insoluble | Fruity, sweet | Flavoring agent |
Key Observations :
- Boiling Point : this compound’s higher boiling point (140–145°C) compared to propyl acetate (102–104°C) reflects its longer alkyl chain, which increases molecular weight and intermolecular forces .
- Solubility: All esters exhibit low water solubility due to their nonpolar hydrocarbon chains. Propyl paraben, however, has even lower solubility due to its aromatic ring .
(a) this compound vs. Propyl Acetate
- Attractant Efficacy : In behavioral studies on Wohlfahrtia magnifica (flesh fly), this compound demonstrated significantly higher attraction than propyl acetate (p > 0.05), suggesting its superior utility in pest control or ecological studies .
- Flavor Applications: Both esters are used in food flavoring, but this compound’s apricot-like aroma makes it preferable in fruit-flavored products, whereas propyl acetate’s pear-like note suits confectionery .
(b) this compound vs. Propyl Paraben
- Functional Role: While this compound is a flavoring agent, propyl paraben (a paraben ester) is a preservative with antimicrobial properties.
- Regulatory Status : Propyl paraben faces restrictions in cosmetics under EU regulations, whereas this compound is approved for food use without major limitations .
(c) Structural Isomers: this compound vs. iso-Propyl Butyrate
- Branching Effects : The iso-propyl isomer (CAS 617-50-3) has a lower boiling point (120–122°C) due to reduced molecular packing efficiency compared to the linear n-propyl structure of this compound .
- Odor Differences : iso-Propyl butyrate has a sweeter, less pungent odor, making it suitable for distinct flavor profiles .
Biological Activity
Propyl butyrate, an ester formed from butyric acid and propanol, is a compound with notable biological activity, particularly in the fields of nutrition and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: C5H10O2
- Molar Mass: 102.13 g/mol
- IUPAC Name: Propyl butanoate
Biological Activity Overview
This compound exhibits several biological activities primarily attributed to its role as a source of butyrate, a short-chain fatty acid (SCFA). Butyrate has been extensively studied for its anti-inflammatory properties and its role in gut health.
- HDAC Inhibition:
- Immune Modulation:
- Gut Barrier Integrity:
Case Studies
- Anti-inflammatory Effects:
-
Gut Health in Humans:
- In clinical trials involving patients with Crohn's disease, oral administration of sodium butyrate (which includes this compound) improved clinical symptoms and induced remission in some patients. The study highlighted the compound's ability to enhance mucosal healing and reduce inflammation in the gastrointestinal tract .
Data Tables
Toxicological Profile
Research indicates that this compound has a favorable safety profile. In acute toxicity studies on animal models, no significant adverse effects were observed at doses exceeding 2000 mg/kg, suggesting a high margin of safety for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing propyl butyrate, and how can reaction efficiency be optimized?
- Methodology : this compound is typically synthesized via acid-catalyzed esterification of butyric acid with propanol. Key parameters include:
- Molar ratio : A 1:1.2 (acid:alcohol) ratio minimizes side reactions .
- Catalyst : Concentrated sulfuric acid (0.5–1% v/v) accelerates esterification but requires neutralization post-reaction.
- Temperature : Reflux at 110–120°C for 2–4 hours maximizes yield .
- Optimization : Use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction progress. Kinetic studies can identify rate-limiting steps .
Q. How can this compound be characterized to confirm purity and structural integrity?
- Analytical Techniques :
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1200–1100 cm⁻¹ (C-O stretch) confirm ester formation .
- NMR : ¹H NMR shows triplet signals at δ 0.9–1.1 ppm (propyl CH₃) and δ 4.0–4.2 ppm (ester OCH₂) .
- Mass Spectrometry : Molecular ion peak at m/z 144.21 (C₈H₁₆O₂) .
- Purity Assessment : GC-MS with a polar capillary column (e.g., DB-WAX) quantifies impurities like unreacted butyric acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound in microbial systems?
- Case Study : Discrepancies in antimicrobial efficacy may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC cultures) and replicate experiments across labs .
- Bioassay Conditions : Control pH (6.5–7.5) and temperature (37°C) to mimic physiological environments .
- Data Reconciliation : Apply meta-analysis frameworks to aggregate findings, weighting studies by sample size and methodological rigor .
Q. What experimental designs are optimal for studying this compound’s role in short-chain fatty acid (SCFA) metabolism?
- In Vitro Models :
- Fermentation Assays : Use human fecal inocula in anaerobic batch cultures with this compound as substrate. Measure SCFA production via HPLC .
- In Vivo Models :
- Rodent Limitations : Rats poorly replicate human colonic fermentation; prefer pigs or dogs for translatability .
Q. How can computational models improve the prediction of this compound’s physicochemical properties?
- Molecular Dynamics (MD) : Simulate diffusion coefficients in lipid bilayers using software like GROMACS. Validate against experimental data (e.g., gas-phase diffusion coefficients from mass spectrometry) .
- QSPR Models : Develop quantitative structure-property relationships to predict logP (octanol-water partition coefficient) from molecular descriptors (e.g., topological polar surface area) .
Methodological Best Practices
- Reproducibility : Document all synthesis and analysis parameters (e.g., catalyst batch, GC column type) to enable replication .
- Ethical Compliance : For studies involving human-derived samples (e.g., fecal inocula), obtain IRB approval and disclose sourcing protocols .
- Data Integrity : Use plagiarism-detection software and raw data repositories to ensure transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
